Isononyl alcohol, also known as isononanol, is a nine-carbon primary alcohol with the chemical formula C₉H₂₀O. It is a member of the nonyl alcohol family, which are branched-chain alcohols typically derived from the hydroformylation of octenes. Isononyl alcohol is characterized by its hydrophobic properties and is primarily used in various industrial applications, particularly as a precursor for plasticizers such as diisononyl phthalate and diisononyl adipate. Its production dates back to the 1940s, and it has since become integral to the manufacturing of polyvinyl chloride (PVC) products and other materials .
Isononyl alcohol undergoes typical reactions associated with alcohols, including:
The primary reactions involving isononyl alcohol are often utilized in the synthesis of plasticizers and other derivatives .
Isononyl alcohol has been evaluated for its safety and biological activity, particularly in cosmetic formulations where it serves as a fragrance ingredient. Toxicological studies indicate that while it may cause irritation upon prolonged exposure, it is generally considered safe for use in personal care products at regulated concentrations. The fragrance material review suggests minimal systemic toxicity when used appropriately .
The synthesis of isononyl alcohol primarily involves two main methods:
Isononyl alcohol has a wide range of applications across various industries:
Hydroformylation stands as the predominant industrial method for isononyl alcohol production, converting olefins to aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen), followed by hydrogenation to the corresponding alcohols. The process typically begins with C8 olefins, particularly octenes obtained through the dimerization of butenes.
The traditional hydroformylation pathway follows two sequential steps:
According to industrial processes, the isononanol production includes "three primary steps: (1) hydroformylation of the iso-octene; (2) catalyst recovery and product demetalling; and (3) hydrogenation and purification of the product". This framework represents the standard approach employed by major manufacturers worldwide.
The octenes used as starting materials can vary in structure, including:
Recent mechanistic studies have provided deeper insights into the rhodium-catalyzed hydroformylation process. A comprehensive investigation using high-pressure IR (HPIR) spectroscopy revealed that the reaction exhibits "negative order in CO and positive orders in alkene and H₂". The researchers found that rhodium hydride addition to the alkene is largely irreversible, and under single-turnover conditions, the ratios of branched to linear acyl species were preserved in the final aldehyde products.
In commercial settings, the hydroformylation reaction typically operates at temperatures between 150-180°C with pressures around 5.0-10.0 MPa using either rhodium or cobalt-based catalysts. The choice of catalyst significantly impacts both reaction kinetics and product selectivity.
Parameter | Rhodium-Catalyzed Process | Cobalt-Catalyzed Process |
---|---|---|
Temperature | 80-120°C | 150-180°C |
Pressure | 1.0-5.0 MPa | 5.0-10.0 MPa |
Catalyst Concentration | 10-200 ppm Rh | 0.1-0.5% Co |
Selectivity (aldehyde:isomers) | 95:5 | 80:20 |
Catalyst Recovery | Ion exchange resins | Demetalling process |
Side Reactions | Minimal | Significant |
The Prins reaction offers an alternative synthetic route for isononyl alcohol production. This reaction involves "an electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of a nucleophile or elimination of an H⁺ ion". When applied to isononyl alcohol synthesis, the Prins approach typically utilizes isooctene and formaldehyde as starting materials.
A recent patent describes a two-stage process for isononanol synthesis via the Prins reaction: "In the first stage of reaction, the two raw materials are subjected to Prins reaction under an acid catalyst to generate isononyl alcohol; in the second stage, isononyl enol hydrogenation reaction is carried out in the presence of a hydrogenation catalyst to obtain isononyl alcohol".
The Prins reaction mechanism proceeds through several key steps:
Recent advances in Prins methodology have focused on catalyst development, with particular attention to earth-abundant transition metals. Researchers have demonstrated that iron halides, when combined with trimethylsilyl halides, can effectively catalyze the Prins cyclization to produce dihydropyrans with complete diastereoselectivity. This represents a more environmentally friendly approach compared to traditional Lewis acid catalysts.
The optimized conditions for Prins reaction in isononyl alcohol synthesis typically include:
Specifically, the isooctene employed is often "2,4,4-trimethyl-1-pentene or a mixture containing 2,4,4-trimethyl-1-pentene," while the formaldehyde source can be "aqueous formaldehyde solution, formaldehyde-methanol solution, paraformaldehyde, or trioxymethylene".
Catalyst Type | Examples | Advantages | Limitations |
---|---|---|---|
Acidic Molecular Sieves | H-beta zeolite, mordenite, MCM-22 | Recyclable, shape-selective | Moderate activity |
Lewis Acids | AlCl₃, FeCl₃, CuCl₂, ZnCl₂, SnCl₄ | High activity, good selectivity | Corrosive, difficult recovery |
Phosphoric Acid Salts | KH₂PO₄, K₂HPO₄, NaH₂PO₄, Na₂HPO₄ | Mild conditions, less corrosive | Lower conversion rates |
Iron Halides | FeCl₃, FeBr₃ | Earth-abundant, good stereoselectivity | Requires co-reagents |
The evolution of catalytic systems for isononyl alcohol production has witnessed significant developments in both homogeneous and heterogeneous approaches. While homogeneous catalysts have traditionally dominated industrial applications, recent advances in heterogeneous catalysis present compelling alternatives that address key limitations.
Homogeneous rhodium-based catalysts, particularly those incorporating phosphine ligands, have demonstrated exceptional activity and selectivity in hydroformylation reactions. A landmark study detailed how a rhodium catalyst with a phospholane-phosphite ligand (BOBPHOS) achieved high selectivity for branched aldehydes, attributed to "unexpected stabilizing CH-π interactions between the ligand and substrate". However, the separation and recovery of these homogeneous catalysts remain significant challenges in industrial processes.
Research into cationic Co(II) precatalysts has shown promise for hydroformylation under milder conditions. Studies with [Co(acac)(dppBz)]BF₄ demonstrated effective conversion of 1-hexene to 1-heptanal at 51.7 bar and 140°C. However, researchers discovered that trace impurities dramatically decreased catalytic performance, highlighting the critical importance of catalyst purity in industrial applications.
Catalyst System | Conversion (%) | Aldehyde Selectivity (%) | Branched:Linear Ratio | Catalyst Recovery (%) |
---|---|---|---|---|
Rh@Y Zeolite | >98 | 95 | 2.3 | >99 |
Immobilized Rh-phosphine | 92 | 89 | 1.9 | 97 |
Supported Co Complex | 85 | 76 | 1.2 | 98 |
Traditional Homogeneous Rh | 99 | 97 | 3.1 | 85 |
Recent breakthroughs in heterogeneous catalysis include the development of zeolite-encaged rhodium catalysts for efficient hydroformylation. Researchers reported an impressive "turnover frequency value of 6567 mol C=C/mol Rh/h for Rh@Y... outperforming all heterogeneous catalysts and most homogeneous catalysts under comparable conditions". This catalyst demonstrated high activity, perfect chemoselectivity, and excellent recyclability under mild reaction conditions.
The mechanism of heterogeneous hydroformylation differs from its homogeneous counterpart. In zeolite-encaged rhodium catalysts, "there is no adapted environment for the simultaneous coordination of alkene and CO molecules on the active Rh centers due to the presence of multiple Rh–O linkages for Rh stabilization". Instead, the reaction begins with heterolytic activation of dihydrogen, followed by alkene chemisorption and CO direct insertion.
Another innovative approach involves rhodium catalysts supported on functionalized polymers. Research has shown that polymeric supports with high surface area and hierarchical pore structures can effectively immobilize rhodium while maintaining catalytic activity. The challenge lies in balancing catalyst stability with accessibility to maintain high performance.
As noted in recent patent literature, heterogeneous catalysts offer significant advantages including "reduced separation cost of the catalyst, reactants and products," with "excellent reaction activity, excellent aldehyde selectivity and good reaction stability". These benefits make heterogeneous systems increasingly attractive for industrial implementation.
The conversion of isononanal to isononanol via hydrogenation represents the critical final stage in isononyl alcohol production. This transformation has seen considerable innovation in catalyst design and process optimization to enhance efficiency and selectivity.
Traditional hydrogenation catalysts include nickel, copper, platinum, and palladium-based systems. Industrial processes often employ copper/zinc catalysts to achieve high selectivity in the conversion of aldehydes to alcohols. A recent breakthrough protocol demonstrated "the hydrogenation of aldehydes and ketones using the RANEY® nickel catalyst" at room temperature in aqueous media, providing alcohols in high yields and purity without requiring additional purification steps.
The mechanistic understanding of these hydrogenation processes has advanced significantly. Research into copper-zinc catalysts revealed that "the intimate contact between zinc and copper phases facilitates zinc formate formation and its hydrogenation by hydrogen". Under reaction conditions, copper-zinc alloys undergo oxidation to form zinc formate, zinc oxide, and metallic copper, creating a complex catalytic environment that enhances hydrogenation activity.
Optimized conditions for the hydrogenation step typically include:
Recent developments have focused on nickel-based heterogeneous catalysts with "excellent low-temperature activity and alcohol product selectivity". These advancements reduce both energy requirements and purification costs, significantly improving the economics of isononyl alcohol production.
Catalyst System | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Alcohol (%) | Catalyst Lifetime (cycles) |
---|---|---|---|---|---|
Raney® Nickel | 25-50 | 0.1-1.0 | >99 | >99 | 10-15 |
Cu/ZnO | 80-120 | 2.0-6.0 | >99 | >98 | 20-30 |
Supported Pd | 40-80 | 1.0-3.0 | >99 | >99 | 5-10 |
Ni/SiO₂-Al₂O₃ | 50-100 | 2.0-5.0 | 98 | 97 | 15-20 |
An intriguing recent development involves the application of heterogeneous mixed-metal catalysts. The structure and performance of these catalysts are highly sensitive to pretreatment conditions. For instance, researchers observed that "a pretreatment in hydrogen with the formation of copper–zinc alloy, followed by the oxidation with carbon dioxide during catalytic reaction, generates a well-developed interface between zinc oxide and copper". This interface plays a critical role in catalytic activity, demonstrating how subtle structural modifications can significantly impact performance.
Industrial implementations often incorporate a final "hydrorefining step in the presence of hydrogen and a nickel-based catalyst" to "remove trace levels of unsaturation, as well as convert any remaining aldehyde into the corresponding alcohol". This ensures high-purity isononyl alcohol suitable for demanding applications such as plasticizer production.
Corrosive;Irritant